molecular formula C14H19F3N2 B1415029 N~1~-Cyclohexyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 1036460-94-2

N~1~-Cyclohexyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine

Cat. No. B1415029
M. Wt: 272.31 g/mol
InChI Key: YUUCAPFOMMGTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-Cyclohexyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine, also known as N-CHMT-BD, is a synthetic organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 80°C, and a boiling point of 250°C. N-CHMT-BD is a versatile compound, as it can be used as a reactant in organic synthesis, as a catalyst for certain reactions, and as a ligand in coordination chemistry.

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability and identify degradation products of nitisinone, a compound with structural similarities to the one . This research sheds light on the properties of nitisinone, contributing to a better understanding of its medical application risks and benefits (Barchańska et al., 2019).

Synthetic Aspects of Benzodiazepines

Advances in Oxidation of Cyclohexene

Research focusing on the selective catalytic oxidation of cyclohexene might offer insights into the reactivity and potential applications of structurally related compounds. This study presents recent advances in achieving controllable and selective oxidation, valuable for synthetic applications in both academic and industrial settings (Cao et al., 2018).

Synthetic Utilities of o-Phenylenediamines

A review on the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines underlines the synthetic utilities of these compounds. This review might provide a broader context for understanding the synthesis and potential applications of compounds related to your query (Ibrahim, 2011).

properties

IUPAC Name

1-N-cyclohexyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-19(11-5-3-2-4-6-11)13-8-7-10(9-12(13)18)14(15,16)17/h7-9,11H,2-6,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUCAPFOMMGTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-Cyclohexyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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